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Compound of Interest

Compound Name: Stephalonine N

Cat. No.: B15552138

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephalonine N is a complex hasubanan-type alkaloid, a class of natural products known for
their intricate molecular architecture and significant biological activities. This technical guide
provides a comprehensive overview of the spectroscopic data and analytical methodologies
relevant to Stephalonine N and its congeners isolated from plants of the Stephania genus.
Due to the limited availability of published spectroscopic data for Stephalonine N itself, this
document leverages data from structurally related hasubanan alkaloids to provide a detailed
analytical framework.

Chemical Structure of Stephalonine N

IUPAC Name: [(1S,8R,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-
azapentacyclo[8.4.3.18,11,01,10.02,7]Joctadeca-2(7),3,5-trien-13-yl] 3,4-dimethoxybenzoate[1]

CAS Number: 2376321-20-7[1]

Molecular Formula: C3oH37NOo[1]

Molecular Weight: 555.62 g/mol [1]

Mass Spectrometry Data
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High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical technique
for the characterization of novel alkaloids like Stephalonine N. It provides accurate mass

measurements essential for determining the elemental composition.

Table 1: HR-ESI-MS Data for Representative Hasubanan Alkaloids from Stephania longa[2][3]

Calculated [M+H]*

Compound Molecular Formula (miz) Found [M+H]* (m/z)
m/z

Stephalonine Q C21H27NOs 374.1962 374.1965

Stephalonine R C20H25NOs 360.1805 360.1809

Stephalonine S C20H25NO4 344.1856 344.1859

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

NMR spectroscopy is indispensable for the complete structure elucidation of complex natural
products. The following tables present the *H and 3C NMR data for Stephalonine Q, a
hasubanan alkaloid with a core structure similar to Stephalonine N, isolated from Stephania
longa. These data serve as a valuable reference for the spectral interpretation of Stephalonine
N. The spectra were recorded in CDCls.

Table 2: 1H NMR (400 MHz, CDCIs) Data for Stephalonine Q[2][3]
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Position OH (ppm), mult. (J in Hz)
1 2.85, d (4.4)
2-H 6.75, d (8.2)
3-H 6.82, d (8.2)
5-H 3.20, m
6-Ha 2.15, m
6-Hp 1.95, m
7-Ha 230, m
7-HB 2.05, m

8-H 4.15,s

9-H 4.60, d (6.8)
10-H 3.10, d (4.4)
13-Ha 250, m
13-Hp 1.80, m
14-H 2.65, m
16-H 6.65, s
N-CHs 245,s
3-OCHs 3.85, s
4-OCHs 3.88, s
6-OCHs 3.90, s

Table 3: 13C NMR (100 MHz, CDCls) Data for Stephalonine Q[2][3]
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Position oc (ppm)
1 45.2
2 111.8
3 148.5
4 149.0
da 128.9
5 52.1
6 354
7 30.2
8 92.5
9 78.9
10 48.6
1lla 125.4
12 132.6
13 42.1
14 55.8
16 110.5
N-CHs 43.7
3-OCHs 56.1
4-OCHs 56.2
6-OCHs 60.5

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic
analysis of hasubanan alkaloids from Stephania species, based on established methodologies.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[31[4][5]
1. Extraction and Isolation of Alkaloids

Plant Material: Dried and powdered plant material (e.g., tubers, whole plant) of the Stephania
species is used.

Extraction: The powdered material is extracted exhaustively with an organic solvent, typically
95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure
to yield a crude extract.

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g.,
2% HCI) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove
neutral and weakly acidic components. The acidic aqueous layer is then basified with a base
(e.g., NH4OH) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform or
dichloromethane) to obtain the crude alkaloid fraction.

Chromatographic Purification: The crude alkaloid fraction is subjected to a series of
chromatographic techniques for purification. This typically involves column chromatography
over silica gel, followed by further separation using techniques such as Sephadex LH-20,
and preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

. Spectroscopic Analysis

Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF mass
spectrometer with an electrospray ionization (ESI) source in positive ion mode. Samples are
typically dissolved in methanol.

NMR Spectroscopy: *H, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a
Bruker spectrometer (or equivalent) at frequencies of 400 or 600 MHz for *H and 100 or 150
MHz for 13C. Samples are dissolved in deuterated solvents such as chloroform-d (CDClIs) or

methanol-ds (CD30OD), with tetramethylsilane (TMS) used as the internal standard.

Logical Workflow for Alkaloid Discovery

The following diagram illustrates a typical workflow for the isolation and characterization of
novel alkaloids from Stephania species.
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Workflow for Isolation and Characterization of Stephania Alkaloids
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Caption: A generalized workflow for the isolation, purification, and structural elucidation of
alkaloids from Stephania species.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling
pathways modulated by Stephalonine N. However, other hasubanan alkaloids isolated from
Stephania species have been reported to exhibit various biological activities, including
antineuroinflammatory effects.[4] Further research is required to elucidate the specific
biological targets and mechanisms of action for Stephalonine N.

Disclaimer: This document is intended for informational purposes for a scientific audience. The
spectroscopic data for related compounds are provided as a reference due to the absence of
published data for Stephalonine N.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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